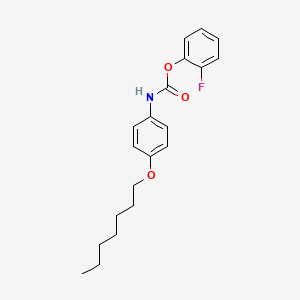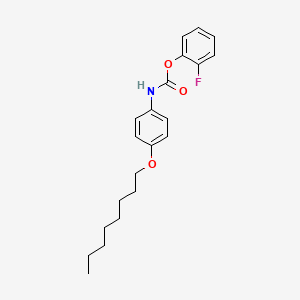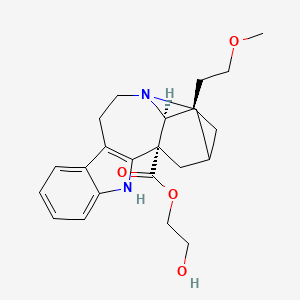
2-Ethylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylquinoline-8-carboxamide is a quinoline derivative with a carboxamide functional group at the 8th position and an ethyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, can also be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylquinoline-8-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Methylquinoline-8-carboxamide: Similar structure with a methyl group instead of an ethyl group, exhibiting different biological properties.
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
Uniqueness: 2-Ethylquinoline-8-carboxamide stands out due to its unique combination of an ethyl group and a carboxamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1106785-18-5 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-ethylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-9-7-6-8-4-3-5-10(12(13)15)11(8)14-9/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
DFEARBGMUARFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2C(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



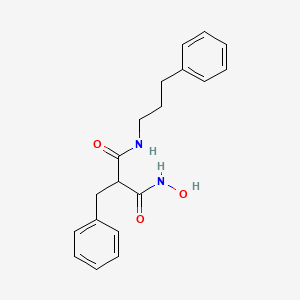

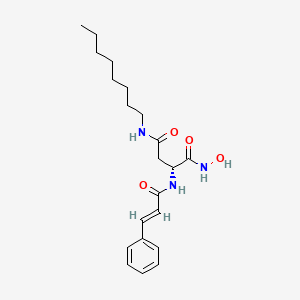

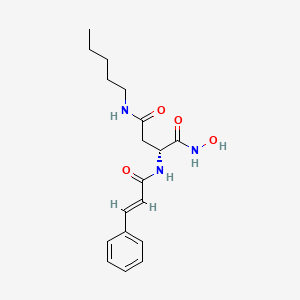
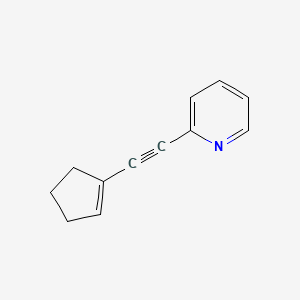
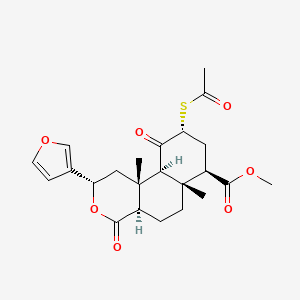
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)


